Yohimban

Description

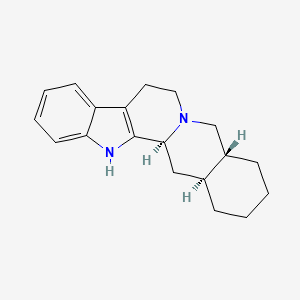

Structure

3D Structure

Properties

IUPAC Name |

(1S,15R,20S)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDIHMJFPDGMY-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C1)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-06-8 | |

| Record name | Yohimban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YOHIMBANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2D2XM7CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Yohimban: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of yohimban and its derivatives, with a primary focus on its active alkaloid, yohimbine. This document is intended to serve as a resource for neuroscience researchers and drug development professionals, offering detailed quantitative data, experimental methodologies, and visualizations of key signaling pathways.

Introduction

This compound is a pentacyclic indole alkaloid structure that forms the core of several biologically active compounds, most notably yohimbine. Yohimbine, derived from the bark of the Pausinystalia yohimbe tree, has a long history of use in traditional medicine and has been investigated for various therapeutic applications. In neuroscience research, yohimbine is a valuable pharmacological tool due to its specific interactions with various neurotransmitter systems. Its primary mechanism of action is the competitive antagonism of α2-adrenergic receptors, which leads to an increase in norepinephrine release.[1][2][3][4] However, its pharmacological profile is complex, extending to interactions with serotonergic and dopaminergic receptors.[3] Understanding this polypharmacology is crucial for interpreting experimental results and for the development of novel therapeutics.

Quantitative Pharmacological Data

The binding affinities of yohimbine for various neurotransmitter receptors have been characterized through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and its negative logarithm (pKi), quantify the affinity of yohimbine for these receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Yohimbine Binding Affinities (Ki/pKi) for Adrenergic Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Functional Activity |

| α2A-Adrenergic | Human | 1.4[1] | 8.85 | Antagonist |

| α2B-Adrenergic | Human | 7.1[1] | 8.15 | Antagonist |

| α2C-Adrenergic | Human | 0.88[1] | 9.06 | Antagonist |

| α1D-Adrenergic | Rat | 52[1] | 7.28 | Antagonist |

Table 2: Yohimbine Binding Affinities (Ki/pKi) for Serotonin (5-HT) Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Functional Activity |

| 5-HT1A | Human | 690[1] | 6.16 | Partial Agonist |

| 5-HT1B | Human | - | - | Antagonist |

| 5-HT1D | Human | - | - | Antagonist |

| 5-HT2A | - | - | - | Antagonist |

| 5-HT2B | - | - | - | Antagonist |

Table 3: Yohimbine Binding Affinities (Ki/pKi) for Dopamine (D) Receptors

| Receptor Subtype | Species | Ki (nM) | pKi | Functional Activity |

| D2 | - | - | - | Antagonist[5] |

| D3 | - | - | - | Weak Affinity |

Note: A hyphen (-) indicates that specific quantitative data was not available in the reviewed literature.

Key Signaling Pathways

Yohimbine's pharmacological effects are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism

The primary mechanism of action of yohimbine is the blockade of α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi).[1][2][6] Antagonism of these receptors disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This cascade ultimately results in increased release of norepinephrine from presynaptic neurons.

5-HT1A Receptor Partial Agonism

Yohimbine also acts as a partial agonist at 5-HT1A receptors, which are coupled to Gi/o proteins.[7] This interaction can lead to a more complex modulation of the serotonergic system, potentially contributing to its anxiogenic or anxiolytic effects depending on the context. Activation of 5-HT1A receptors generally leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

The Core Mechanism of Yohimban on Alpha-2 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimban, and its primary alkaloid yohimbine, has a well-established pharmacological profile, primarily acting as a potent and selective competitive antagonist of alpha-2 adrenergic receptors (α2-ARs).[1][2][3] This antagonism forms the cornerstone of its physiological effects, making it a valuable tool in neuroscience research and a compound of interest for various therapeutic applications. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of yohimbine on α2-adrenoceptors.

Molecular Interaction and Binding Affinity

Yohimbine exerts its effects by directly competing with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to α2-adrenoceptors.[4][5] This binding prevents the activation of the receptor by its natural ligands. The alpha-2 adrenoceptor family consists of three main subtypes in humans: α2A, α2B, and α2C.[6] Yohimbine exhibits a high affinity for all three subtypes, with some studies suggesting a particularly high affinity for the α2C subtype.[7]

Quantitative Binding Data

The binding affinity of yohimbine for different receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| Yohimbine | α2A-Adrenergic | Human | 1.4 | [7] |

| Yohimbine | α2B-Adrenergic | Human | 7.1 | [7] |

| Yohimbine | α2C-Adrenergic | Human | 0.88 | [7] |

| Rauwolscine | α2-Adrenergic | Bovine | 6.16 ± 0.64 | [7] |

Note: Rauwolscine is a stereoisomer of yohimbine and is also a potent α2-AR antagonist.

Signaling Pathways

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6][8] The binding of an agonist to the α2-AR initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

As a competitive antagonist, yohimbine blocks this entire process. By preventing agonist binding, yohimbine inhibits the activation of the Gi protein, thereby preventing the inhibition of adenylyl cyclase. This results in a disinhibition of the enzyme, leading to an increase in cAMP production.

Visualization of the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the alpha-2 adrenoceptor and the mechanism of yohimbine antagonism.

Physiological Consequences of Alpha-2 Adrenoceptor Blockade

The primary physiological consequence of yohimbine's antagonism of α2-adrenoceptors is an increase in the release of norepinephrine from presynaptic nerve terminals.[1][9][10] Presynaptic α2-adrenoceptors function as autoreceptors, providing negative feedback to inhibit further norepinephrine release.[6][10] By blocking these autoreceptors, yohimbine disrupts this negative feedback loop, leading to an enhanced and sustained release of norepinephrine into the synaptic cleft.[4][9] This increase in sympathetic nervous system activity underlies many of yohimbine's observed effects, including increased heart rate and blood pressure.[2][10]

Logical Relationship of Yohimbine's Action

The following diagram outlines the logical progression from receptor blockade to physiological response.

Experimental Protocols

The characterization of yohimbine's interaction with α2-adrenoceptors relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This is a fundamental technique used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of yohimbine for α2-adrenoceptors.

Materials:

-

Membrane preparation from cells or tissues expressing α2-adrenoceptors.

-

Radiolabeled ligand with known affinity for α2-adrenoceptors (e.g., [3H]yohimbine or [3H]rauwolscine).

-

Unlabeled yohimbine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled yohimbine.

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at 25°C).

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the yohimbine concentration. The concentration of yohimbine that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Workflow for Radioligand Binding Assay

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Competitive alpha-2 receptor antagonist: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 9. examine.com [examine.com]

- 10. Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Yohimban: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of yohimban, a pentacyclic indole alkaloid that forms the core structure for a wide range of pharmacologically active compounds.[1] The stereochemical arrangement of the this compound skeleton gives rise to numerous isomers with distinct chemical and biological properties, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][3] This document details the classification of these stereoisomers, their differential chemical and pharmacological properties, the signaling pathways they modulate, and the experimental protocols used for their analysis.

The Stereochemistry of the this compound Core

The this compound ring system contains five stereogenic centers, but variations at C3, C16, C17, and C20 are most critical for defining its major stereoisomeric subfamilies.[2] These subfamilies are primarily classified based on the stereochemical configuration at the C3 and C20 positions, which dictates the overall three-dimensional conformation of the molecule.[2][3] This structural variance is directly correlated with the diverse bioactivities observed across the yohimbine alkaloids.[2]

The four principal stereoisomeric subfamilies are:

-

Normal: C3-H is α, C20-H is β

-

Allo: C3-H is α, C20-H is α

-

Pseudo: C3-H is β, C20-H is β

-

Epiallo: C3-H is β, C20-H is α

This classification is crucial for understanding the structure-activity relationships within this class of alkaloids. For instance, yohimbine itself belongs to the "normal" series, while its potent α2-adrenergic antagonist isomer, rauwolscine (also known as α-yohimbine), is a member of the "allo" series.[4][5]

Chemical and Pharmacological Properties

The subtle changes in stereochemistry among this compound isomers lead to significant differences in their pharmacological profiles, particularly their binding affinity and selectivity for adrenergic and serotonergic receptors.[6] Yohimbine and rauwolscine are well-characterized as selective α2-adrenoceptor antagonists, while corynanthine, another stereoisomer, displays a preference for α1-adrenoceptors.[7][8] This differential binding affinity is the primary determinant of their distinct physiological effects. For example, the α2-antagonism of yohimbine leads to an increase in norepinephrine release, underlying its stimulant and cardiovascular effects.[4][9] In contrast, the α1-selective nature of corynanthine contributes to different hemodynamic outcomes.

Some isomers also interact with other monoaminergic receptors, including serotonin (5-HT) and dopamine (D) receptors, although generally with lower affinity.[4][[“]] The binding order for yohimbine has been reported as α2-NE > 5-HT1A > 5-HT1B > 5-HT1D > D3 > D2.[4]

The following table summarizes quantitative data on the binding affinities of several key this compound stereoisomers for α1 and α2-adrenergic receptors. The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a stronger binding interaction. The selectivity ratio illustrates the preference of each isomer for one receptor subtype over the other.

| Stereoisomer | Receptor Target | Dissociation Constant (KD) | α1/α2 Selectivity Ratio (KD α1 / KD α2) | Reference |

| (+)-Yohimbine | α1-Adrenoceptor | 1524 nM | 635 | [7] |

| α2-Adrenoceptor | 2.4 nM | [7] | ||

| Alloyohimbine | α1-Adrenoceptor | 219 nM | 46.6 | [7] |

| α2-Adrenoceptor | 4.7 nM | [7] | ||

| α-Yohimbine (Rauwolscine) | α1-Adrenoceptor | 180 nM | 112 | [7] |

| α2-Adrenoceptor | 1.6 nM | [7] | ||

| Corynanthine | α1-Adrenoceptor | 11 nM | 0.036 | [7] |

| α2-Adrenoceptor | 305 nM | [7] |

Data derived from displacement of [3H]prazosin (α1) in rat liver and [3H]yohimbine (α2) in human platelet membranes.[7]

Signaling Pathways

The most well-documented mechanism of action for yohimbine and its α2-selective isomers is the blockade of presynaptic α2-adrenergic autoreceptors in the central and peripheral nervous systems.[9][[“]] These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (NE). By antagonizing these receptors, yohimbine prevents this feedback, leading to an increased release of NE into the synaptic cleft.[9] This elevation in noradrenergic activity is responsible for many of yohimbine's physiological effects, including increased heart rate, blood pressure, and alertness.[4][11]

Recent studies have indicated that yohimbine can influence other signaling pathways, independent of its classic α2-adrenergic antagonism. For example, yohimbine has been shown to suppress vascular smooth muscle cell proliferation by downregulating the PLCγ1 signaling pathway.[12][13] It has also been reported to have anti-inflammatory properties through the suppression of the NF-κB pathway.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of this compound stereoisomers. Below are methodologies for receptor binding assays and a general workflow for chiral separation.

This protocol describes a method to determine the binding affinity (KD) of this compound stereoisomers at α1 and α2-adrenoceptors, based on the methodology described by Ferry et al. (1983).[7]

Objective: To quantify the binding affinity of test compounds (this compound isomers) by measuring their ability to displace a specific radioligand from its receptor.

Materials:

-

Tissue Source: Rat liver plasma membranes (for α1), human platelet membranes (for α2).

-

Radioligands: [3H]prazosin (for α1), [3H]yohimbine (for α2).

-

Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test Compounds: Stock solutions of yohimbine, corynanthine, rauwolscine, etc.

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: Homogenize tissue in an appropriate buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the incubation buffer.

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., ~0.2 nM [3H]prazosin or ~1.0 nM [3H]yohimbine), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Include tubes for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist, e.g., 10 µM phentolamine).

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

-

Analyze the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

The isolation of individual stereoisomers from a mixture (either from a natural extract or a synthetic preparation) is critical for pharmacological evaluation. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a standard method for this purpose.

Methodology Outline:

-

Sample Preparation: Dissolve the mixture of this compound alkaloids in a suitable solvent compatible with the mobile phase.

-

Method Development:

-

Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating alkaloid enantiomers and diastereomers.

-

Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine) to achieve optimal resolution and analysis time.

-

-

Separation: Inject the sample onto the chiral HPLC system. The different stereoisomers will interact differently with the CSP, causing them to elute at different retention times.

-

Detection: Monitor the column eluent using a suitable detector, such as a UV-Vis spectrophotometer (as indole alkaloids are chromophoric) or a mass spectrometer (for confirmation of molecular weight).

-

Fraction Collection: Collect the eluent corresponding to each separated peak.

-

Purity and Identity Confirmation: Analyze the collected fractions to confirm the purity and verify the identity of each isolated stereoisomer using analytical techniques such as analytical HPLC, nuclear magnetic resonance (NMR) spectroscopy, and polarimetry to measure optical rotation.[14][15]

Conclusion

The stereochemistry of the this compound skeleton is a critical determinant of its biological activity. The classification into normal, allo, pseudo, and epiallo subfamilies provides a framework for understanding the profound impact of three-dimensional structure on pharmacological properties. Isomers such as yohimbine, rauwolscine, and corynanthine exhibit distinct selectivities for adrenoceptor subtypes, leading to different physiological responses. A thorough understanding of these structure-activity relationships, supported by robust experimental protocols for separation and pharmacological characterization, is essential for leveraging the therapeutic potential of this important class of alkaloids in drug development programs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. examine.com [examine.com]

- 10. consensus.app [consensus.app]

- 11. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? | MDPI [mdpi.com]

- 12. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Binding Affinity of Yohimban Alkaloids for Monoaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of yohimban alkaloids, with a primary focus on yohimbine and its stereoisomers, for a range of monoaminergic receptors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, and its related compounds are well-characterized for their interaction with various monoaminergic receptors.[1] These receptors, including adrenergic, serotonergic, and dopaminergic subtypes, are crucial in regulating a wide array of physiological and pathological processes. The therapeutic potential and pharmacological effects of this compound alkaloids are intrinsically linked to their binding profiles at these receptors.[2][3] This guide summarizes the quantitative binding data, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Binding Affinities of this compound Alkaloids

The following tables summarize the binding affinities (Ki) of yohimbine, rauwolscine (an α-yohimbine stereoisomer), and corynanthine for various monoaminergic receptor subtypes. A lower Ki value indicates a higher binding affinity.[1]

Table 1: Adrenergic Receptor Binding Affinities

| Compound | Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| Yohimbine | α1A-Adrenergic | Human | 6.7 | [4] | |

| Yohimbine | α1B-Adrenergic | Human | 6.8 | [4] | |

| Yohimbine | α1D-Adrenergic | Rat | 52 | [1] | |

| Yohimbine | α1D-Adrenergic | Human | 6.8 | [4] | |

| Yohimbine | α2A-Adrenergic | Human | 1.4 | 8.2-8.5 | [1][4] |

| Yohimbine | α2B-Adrenergic | Human | 7.1 | 8.7 | [1][4] |

| Yohimbine | α2C-Adrenergic | Human | 0.88 | 9.6 | [1][4] |

| Rauwolscine | α2-Adrenergic | Bovine | 6.16 ± 0.64 | [1] | |

| Rauwolscine | α2A-Adrenergic | 1.81 | [5] | ||

| Rauwolscine | α2B-Adrenergic | 0.96 | [5] | ||

| Corynanthine | α1-Adrenoceptor | pA2: 6.5-7.4 | [5] | ||

| Corynanthine | α2-Adrenoceptor | pA2: 4-6 | [5] |

Table 2: Serotonergic Receptor Binding Affinities

| Compound | Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| Yohimbine | 5-HT1A | Human | 690 | 7.3 | [1][4] |

| Yohimbine | 5-HT1B | Human | 6.8 | [4] | |

| Yohimbine | 5-HT1D | Human | 7.6 | [4] | |

| Rauwolscine | 5-HT1A | Human | 158 ± 69 | [1] |

Table 3: Dopaminergic Receptor Binding Affinities

| Compound | Receptor Subtype | pKi | Reference | |---|---|---| | Yohimbine | D2 | 6.4 |[4] | | Yohimbine | D3 | Negligible affinity |[4] |

Yohimbine generally exhibits the highest affinity for α2-adrenergic receptors, followed by serotonin and dopamine receptors.[1][2][3] The rank order of binding affinity for yohimbine across these receptors is typically α2-NE > 5-HT1A > 5-HT1B > 5-HT1D > D3 > D2.[2][3]

Experimental Protocols

The binding affinities presented in this guide are primarily determined using competitive radioligand binding assays. This technique is fundamental in pharmacology for quantifying the interaction between a ligand and a specific receptor.[1]

This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., yohimbine) for a specific monoaminergic receptor.

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The resulting supernatant is centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).[1]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Three types of samples are prepared:

-

Total Binding: Contains the membrane preparation and a specific radioligand (a radioactively labeled molecule with high affinity for the receptor).

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to bind to the receptor, which displaces the radioligand from the specific binding sites.

-

Competitor Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., yohimbine).[1]

-

-

The components are added in a specific order: assay buffer, membrane preparation, competitor or unlabeled antagonist, and finally the radioligand.[1]

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-90 minutes).[1]

-

-

Filtration and Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[1]

-

The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.[1]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.[1]

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[1]

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation :[1]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.[1]

-

-

-

Mandatory Visualizations

Yohimbine's primary mechanism of action is as an antagonist at α2-adrenergic receptors.[6][7] These receptors are typically G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[1] Presynaptic α2-adrenergic receptors act as autoreceptors, providing negative feedback to inhibit further release of norepinephrine (NE). By blocking these receptors, yohimbine prevents this negative feedback, leading to an increase in NE release into the synaptic cleft.[6][7] This increased NE can then stimulate other adrenergic receptors, leading to a sympathomimetic effect.

Caption: Yohimbine antagonism of presynaptic α2-adrenergic receptors.

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like yohimbine.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]

Yohimban and its Role in Sympathetic Nervous System Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimban, and more specifically its principal alkaloid yohimbine, serves as a critical pharmacological tool for probing the function of the sympathetic nervous system (SNS). Primarily acting as a selective competitive antagonist of α2-adrenergic receptors, yohimbine effectively disinhibits sympathetic outflow, leading to a cascade of physiological responses. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental methodologies associated with this compound-induced SNS activation. Quantitative data on receptor binding affinities and physiological responses are summarized, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's sympatho-activatory role.

Introduction

The this compound alkaloid skeleton is the foundation for a class of compounds that have been instrumental in autonomic pharmacology. Yohimbine, the most extensively studied of these, is an indole alkaloid originally derived from the bark of the Pausinystalia johimbe tree.[[“]] Its ability to selectively antagonize α2-adrenergic receptors has made it an invaluable agent for investigating the regulatory feedback mechanisms that govern sympathetic tone.[2][3] Activation of the SNS is a critical physiological response, and understanding its modulation by compounds like yohimbine is paramount for the development of novel therapeutics targeting a range of conditions, from autonomic dysfunction to metabolic disorders.[[“]][4] This guide will explore the core pharmacology of yohimbine as a representative this compound, focusing on its interaction with the SNS.

Molecular Mechanism of Action

Primary Target: α2-Adrenergic Receptors

Yohimbine's primary mechanism of action is its competitive antagonism of α2-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) typically associated with the inhibitory G-protein, Gi.[6] In the sympathetic nervous system, α2-adrenergic receptors are prominently located on presynaptic nerve terminals.[7]

When norepinephrine (NE) is released into the synaptic cleft, it can bind to these presynaptic α2-autoreceptors, initiating a negative feedback loop that inhibits further NE release.[6] This process is mediated by the Gi protein, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels ultimately result in the inhibition of voltage-gated Ca2+ channels, thus impeding the exocytosis of norepinephrine-containing vesicles.

Yohimbine competitively binds to these presynaptic α2-adrenergic receptors, preventing norepinephrine from exerting its inhibitory effect.[7] This blockade of the negative feedback mechanism leads to a sustained and increased release of norepinephrine into the synaptic cleft, thereby enhancing sympathetic nervous system activity.[7][8]

Receptor Subtype Selectivity

There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[6] Yohimbine exhibits a high affinity for all three subtypes.[9] Binding affinities are reported to be in the nanomolar range, with the following order of preference: α2C > α2A > α2B.[9]

Off-Target Effects

While yohimbine is most potent as an α2-adrenergic antagonist, it also displays affinity for other receptors at higher concentrations, which can contribute to its complex physiological profile. These include serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) and dopamine D2 and D3 receptors.[5][10]

Data Presentation

Receptor Binding Affinities of Yohimbine

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| α2A-Adrenergic | Human | 1.4 | 8.85 | [9] |

| α2B-Adrenergic | Human | 7.1 | 8.15 | [9] |

| α2C-Adrenergic | Human | 0.88 | 9.06 | [9] |

| 5-HT1A | Human | Significant Affinity | - | [10] |

| 5-HT1B | Human | Significant Affinity | - | [10] |

| 5-HT1D | Human | Significant Affinity | - | [10] |

| Dopamine D2 | Human | Significant Affinity | - | [10] |

| Dopamine D3 | Human | Weak Affinity | - | [10] |

Dose-Dependent Physiological Responses to Yohimbine in Humans

| Dose | Parameter | Response | Reference |

| 20 mg (oral) | Plasma Norepinephrine | Increased | [8][11] |

| 40 mg (oral) | Plasma Norepinephrine | Dose-dependent increase | [8][11] |

| 0.125 mg/kg (IV) | Plasma Norepinephrine | Two-to-threefold increase | [12] |

| 20 mg (oral) | Blood Pressure | Increased | [13] |

| 40 mg (oral) | Blood Pressure | Dose-dependent increase | [8] |

| 0.125 mg/kg (IV) | Mean Arterial Pressure | 14 +/- 1 torr increase | [12] |

| 20 mg (oral) | Heart Rate | Increased | [13] |

| 40 mg (oral) | Heart Rate | Dose-dependent increase | [8] |

| 0.125 mg/kg (IV) | Heart Rate | No significant change | [12] |

| 10 mg (oral) | Diastolic Blood Pressure | Significant increase in hypertensive patients | [14] |

| 0.65 mg/kg (oral) | Plasma Norepinephrine | Greater increase in older men compared to young men | [15][16] |

Experimental Protocols

Assessment of Sympathetic Nerve Activity: Microneurography

Microneurography is a technique that allows for the direct recording of sympathetic nerve activity from peripheral nerves in conscious humans.[17][18]

-

Principle: A high-impedance tungsten microelectrode is inserted percutaneously into a peripheral nerve, typically the peroneal nerve in the leg.[17][18] The electrode is manually adjusted to detect the electrical discharges of postganglionic sympathetic neurons.[18]

-

Procedure:

-

The subject is placed in a supine or semi-supine position.[17]

-

The peroneal nerve is located by anatomical landmarks and sometimes with the aid of electrical stimulation.

-

A reference electrode is placed on the skin nearby.

-

The recording microelectrode is carefully advanced through the skin towards the nerve.

-

Fine adjustments are made to the electrode's position until characteristic bursts of sympathetic nerve activity, which are synchronized with the cardiac cycle, are identified.[17]

-

The raw nerve signal is amplified, filtered, rectified, and integrated to quantify the burst frequency (bursts per minute) and burst incidence (bursts per 100 heartbeats).[17]

-

-

Application with Yohimbine: Following a baseline recording of muscle sympathetic nerve activity (MSNA), yohimbine is administered (orally or intravenously), and continuous recordings are made to quantify the resulting change in sympathetic outflow.[19]

Measurement of Norepinephrine Kinetics: Radioisotope Dilution Technique

This method, also known as the norepinephrine spillover technique, provides a quantitative measure of the rate of norepinephrine release into and clearance from the plasma.[3][20]

-

Principle: A trace amount of radiolabeled norepinephrine (e.g., tritiated norepinephrine) is infused intravenously at a constant rate.[20] By measuring the specific activity of norepinephrine in arterial and venous blood samples, the rates of norepinephrine appearance (spillover) and clearance can be calculated.[3]

-

Procedure:

-

Catheters are placed in an artery and a vein.

-

A primed, constant infusion of radiolabeled norepinephrine is initiated.

-

After a stabilization period to reach steady-state, baseline arterial and venous blood samples are drawn.

-

Yohimbine is administered.

-

Serial arterial and venous blood samples are collected at specified time points post-administration.

-

Plasma is separated, and norepinephrine concentrations and radioactivity are determined.

-

-

Calculations:

-

Application with Yohimbine: This technique has been used to demonstrate that yohimbine-induced increases in plasma norepinephrine are due to an increased rate of norepinephrine release from sympathetic nerves, rather than a decrease in its clearance from the plasma.[8][11]

Mandatory Visualization

Signaling Pathways

Caption: Yohimbine's antagonism of presynaptic α2-adrenergic receptors.

Experimental Workflow

References

- 1. consensus.app [consensus.app]

- 2. How to assess sympathetic activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of yohimbine on human sympathetic nervous system function. | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]

- 5. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of yohimbine on blood pressure, autonomic reflexes, and plasma catecholamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Yohimbine attenuates baroreflex-mediated bradycardia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Yohimbine effects on blood pressure and plasma catecholamines in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased plasma norepinephrine response to yohimbine in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. microneurography.org [microneurography.org]

- 19. Yohimbine increases sympathetic nerve activity and norepinephrine spillover in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods of evaluation of autonomic nervous system function - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Assessment of Yohimbine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. This document summarizes key quantitative findings, details experimental protocols for pivotal preclinical studies, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Yohimbine is primarily recognized as a selective antagonist of α2-adrenergic receptors, a mechanism that underlies many of its physiological effects.[1] Preclinical research has explored its potential in a variety of therapeutic areas, including erectile dysfunction, mood disorders such as depression and anxiety, and metabolic conditions. Its ability to increase norepinephrine release by blocking presynaptic α2-adrenergic autoreceptors is a key aspect of its mechanism of action.[2] This guide delves into the quantitative data from receptor binding assays and behavioral pharmacology studies, providing a foundational understanding for further drug development and research.

Pharmacodynamics: Receptor Binding Affinity

Yohimbine's pharmacological profile is characterized by its high affinity for α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[1] It also exhibits affinity for other monoaminergic receptors, including serotonin (5-HT) and dopamine (D) receptors, which contributes to its complex pharmacological effects.[1][3]

Table 1: Receptor Binding Affinities (Ki) of Yohimbine

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| Adrenergic Receptors | |||

| α2A | 1.4 | 8.2-8.5 | [1] |

| α2B | 7.1 | 8.7 | [1] |

| α2C | 0.88 | 9.6 | [1] |

| α1A | - | 6.7 | [3] |

| α1B | - | 6.8 | [3] |

| α1D | - | 6.8 | [3] |

| Serotonin Receptors | |||

| 5-HT1A | - | 7.3 | [3] |

| 5-HT1B | - | 6.8 | [3] |

| 5-HT1D | - | 7.6 | [3] |

| Dopamine Receptors | |||

| D2 | - | 6.4 | [3] |

| D3 | - | Negligible | [3] |

Pharmacokinetics in Preclinical Models

Understanding the pharmacokinetic profile of yohimbine is crucial for designing and interpreting preclinical studies. The following table summarizes key pharmacokinetic parameters of yohimbine in rats following intravenous administration.

Table 2: Pharmacokinetic Parameters of Yohimbine in Rats (1 mg/kg, i.v.)

| Parameter | Value | Unit | Reference |

| Distribution Half-life (t1/2α) | 0.048 | hours | [1] |

| Elimination Half-life (t1/2β) | 16.3 (serum), 7.7 (brain) | hours | [1] |

| Clearance | 11 | ml/h·kg⁻¹ | [1] |

| Volume of Distribution | 259 | ml/kg | [1] |

Preclinical Efficacy in Animal Models

Yohimbine has been evaluated in various animal models to assess its therapeutic potential across different indications. This section summarizes the key findings and experimental designs.

Erectile Dysfunction

In animal models of erectile dysfunction, yohimbine has been shown to improve sexual behavior.

Table 3: Effects of Yohimbine on Sexual Behavior in Animal Models of Erectile Dysfunction

| Animal Model | Yohimbine Dose & Route | Key Findings | Reference |

| Cold stress-induced erectile dysfunction in rats | 0.2 mg/kg, i.p. (daily for 14 days) | Significantly increased sexual arousal and potency; corrected stress-induced deficits in mating behavior. | [4] |

| Aging male rats (15 months old) | 1 mg/kg | Significantly increased mount frequency, intromission, and ejaculatory behavior; reduced intercopulatory intervals and ejaculatory latencies. | [5] |

Anxiety and Depression

The effects of yohimbine on anxiety and depression are complex, with evidence suggesting both anxiogenic and antidepressant-like properties depending on the dose and model used.

Table 4: Effects of Yohimbine in Animal Models of Anxiety and Depression

| Model | Animal | Yohimbine Dose & Route | Key Findings | Reference |

| Anxiety | ||||

| Light-Dark Box Test | Adolescent and Adult Male Rats | Not specified | Adolescent rats were less sensitive to the anxiogenic effects of yohimbine compared to adults. | [6] |

| Depression | ||||

| Forced Swim Test | Male Laca Strain Mice | 2 mg/kg, i.p. | Potentiated the antidepressant action of fluoxetine and venlafaxine, decreasing the immobility period. | [2][7] |

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in this guide.

Receptor Binding Assay: α2-Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of yohimbine for α2-adrenergic receptors.

Materials:

-

Cell membrane preparation expressing α2-adrenergic receptors.

-

Radiolabeled antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).[8]

-

Yohimbine hydrochloride (competitor).

-

Assay buffer.

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order: assay buffer, membrane preparation, varying concentrations of yohimbine, and a fixed concentration of the radiolabeled antagonist.[8]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.[8]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[8]

-

Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the yohimbine concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Animal Model of Erectile Dysfunction: Cold Stress-Induced Model in Rats

This protocol outlines a method to induce and assess erectile dysfunction in rats and evaluate the therapeutic effect of yohimbine.

Animals:

-

Male rats.

Procedure:

-

Induction of Erectile Dysfunction: Immerse rats in cold water for a specified duration to induce stress.

-

Drug Administration: Administer yohimbine hydrochloride (0.2 mg/kg, i.p.) to the treatment group one hour before the stress session daily for 14 consecutive days.[4] The control group receives a vehicle.

-

Behavioral Assessment: Observe and record mating behaviors, including mount latency, intromission latency, ejaculation latency, and copulatory efficiency.[4]

-

Hormonal and Tissue Analysis: At the end of the study, collect blood samples to measure testosterone, LH, and FSH levels. Testicular cholesterol and penile nitric oxide content can also be assessed.[4]

Animal Model of Anxiety: Light-Dark Box Test

The light-dark box test is used to assess anxiety-like behavior in rodents.

Apparatus:

-

A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.[9][10]

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.[10]

-

Test Initiation: Place the animal in the center of the lit compartment, facing away from the opening.[11]

-

Observation: Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera.[10]

-

Parameters Measured: Key parameters include the time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity.[6]

-

Drug Administration: Administer yohimbine at various doses prior to the test to assess its effects on anxiety-like behavior.

Animal Model of Depression: Forced Swim Test

The forced swim test is a common behavioral assay to screen for antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[12]

Procedure:

-

Pre-test Session (Day 1): Place the animal in the water for 15 minutes. This session is for habituation.[12]

-

Test Session (Day 2): 24 hours after the pre-test, place the animal back in the water for 5-6 minutes.[12][13]

-

Drug Administration: Administer yohimbine (e.g., 2 mg/kg, i.p.) 15 minutes before the test session.[7]

-

Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.[13] A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using Graphviz (DOT language).

Conclusion

The preclinical data for yohimbine demonstrate a clear mechanism of action primarily through α2-adrenergic receptor antagonism and suggest therapeutic potential in several areas, most notably erectile dysfunction. The findings in models of anxiety and depression are more complex and warrant further investigation to delineate the dose-dependent effects and underlying mechanisms. This technical guide provides a comprehensive summary of the existing preclinical evidence, offering a valuable resource for researchers and drug development professionals interested in the therapeutic applications of yohimbine. Further well-controlled preclinical studies are necessary to fully elucidate its potential and inform the design of future clinical trials.

References

- 1. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential effects of yohimbine and sildenafil on erectile dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yohimbine attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. benchchem.com [benchchem.com]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. Light-dark box test for mice [protocols.io]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]

- 13. lasa.co.uk [lasa.co.uk]

The Influence of Yohimban Alkaloids on Neurotransmitter Dynamics in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of yohimban alkaloids, primarily yohimbine, on neurotransmitter release within the prefrontal cortex (PFC). By elucidating the core mechanisms of action, detailing established experimental protocols, and presenting quantitative data, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.

Core Mechanism of Action: Alpha-2 Adrenergic Antagonism

Yohimbine, the principal psychoactive alkaloid of the this compound class, functions primarily as a competitive antagonist of α2-adrenergic receptors.[1][2] These receptors are predominantly located presynaptically on noradrenergic neurons, where they act as autoreceptors, creating a negative feedback loop that inhibits norepinephrine (NE) release. By blocking these receptors, yohimbine effectively disinhibits noradrenergic neurons, leading to a significant increase in the firing rate of neurons in the locus coeruleus and a subsequent surge in NE release within the PFC.[1][3][4]

This primary action initiates a cascade of downstream effects on other neurotransmitter systems in the PFC, including dopamine, serotonin, and to a lesser extent, glutamate and GABA.

Quantitative Effects on Neurotransmitter Release

The administration of yohimbine elicits dose-dependent changes in the extracellular concentrations of several key neurotransmitters in the prefrontal cortex. The following tables summarize the quantitative data from various preclinical studies.

| Neurotransmitter | Animal Model | Yohimbine Dose | Method | Region of PFC | Maximum Increase (from baseline) | Reference |

| Norepinephrine | Rat | 5.0 mg/kg, i.p. | Microdialysis | Hippocampus* | ~230% | [5] |

| Rat | Not specified | Microdialysis | Medial PFC | Increased | [6] | |

| Dopamine | Rat | 2.0 mg/kg | Microdialysis | Medial PFC | Modest Increase | [7][8] |

| Rat | 1, 5, 10 mg/kg SC | Microdialysis | Medial PFC | Up to 600% | [6] | |

| Serotonin | Rat | Not specified | Microdialysis | Frontal Cortex | Suppressed | [9] |

Note: While this study focused on the hippocampus, the robust effect on norepinephrine release is indicative of the general mechanism of α2-antagonism.

Multi-Neurotransmitter Interactions

Yohimbine's influence extends beyond noradrenergic pathways. The increased norepinephrine release in the PFC can indirectly modulate the release of other neurotransmitters. For instance, yohimbine has been shown to modestly increase dopamine levels in the medial prefrontal cortex.[7][8] Conversely, its effects on serotonin are more complex, with some studies indicating a suppression of serotonin release in the frontal cortex.[9] This may be attributed to yohimbine's partial agonist activity at 5-HT1A receptors.[1] Furthermore, some in vitro evidence suggests that high concentrations of yohimbine can inhibit the release of GABA in the cerebral cortex, although this effect may be independent of α2-adrenoceptor blockade.[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. research.article2submit.com [research.article2submit.com]

- 2. nbinno.com [nbinno.com]

- 3. Anxiolytics antagonize yohimbine-induced central noradrenergic activity: a concomitant in vivo voltammetry-electrophysiology model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacological stressor yohimbine increases impulsivity through activation of CREB in the orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by yohimbine of the calcium-dependent evoked release of [3H]GABA in rat and mouse brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Scaffolds: A Technical Guide to the Molecular Structure and Synthesis of Yohimban Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular structure, prominent members, and synthetic strategies of yohimban alkaloids. This class of indole alkaloids, renowned for its complex pentacyclic framework and significant pharmacological activities, continues to be a subject of intense research in medicinal chemistry and drug development. This document details the foundational this compound skeleton, explores the structures of key alkaloids such as yohimbine, reserpine, and ajmalicine, and presents a detailed examination of their synthesis, including seminal historical achievements and modern stereoselective methods.

The this compound Core: A Privileged Scaffold

The this compound skeleton is a pentacyclic ring system that forms the structural basis for a diverse array of over 150 identified alkaloids.[1] This intricate architecture consists of an indole nucleus (rings A and B) fused to a quinolizidine moiety (rings C, D, and E). The fusion of these ring systems creates a rigid and stereochemically rich framework, which is fundamental to the biological activities of these compounds.

Below is a diagram of the fundamental this compound ring structure, with the conventional ring lettering and atom numbering.

The various this compound alkaloids are distinguished by the nature and stereochemistry of substituents on this core structure, particularly on the D and E rings. These subtle structural modifications lead to a remarkable diversity in their pharmacological profiles.

Key this compound Alkaloids: Structure and Properties

The following table summarizes the molecular structure and key properties of three prominent this compound alkaloids: yohimbine, reserpine, and ajmalicine.

| Alkaloid | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features | Natural Sources |

| Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 | Methyl ester at C-16 (α), hydroxyl group at C-17 (α).[2][3][4] | Pausinystalia johimbe, Rauwolfia serpentina[5][6] |

| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | Methoxy group at C-11, trimethoxybenzoyl ester at C-18.[7][8][9] | Rauwolfia serpentina, Rauwolfia vomitoria[7][9] |

| Ajmalicine | C₂₁H₂₄N₂O₃ | 352.43 | Double bond between C-16 and C-17, methyl group at C-19 (α).[10][11][12] | Rauwolfia serpentina, Catharanthus roseus[13][14] |

Synthesis of this compound Alkaloids: From Classic to Contemporary Strategies

The total synthesis of this compound alkaloids has been a long-standing challenge in organic chemistry, serving as a platform for the development of new synthetic methodologies.

Landmark Synthesis: Woodward's Total Synthesis of Reserpine

The first total synthesis of reserpine, a landmark achievement by R. B. Woodward in 1956, is a testament to the power of strategic planning in complex molecule synthesis.[15] A key step in this synthesis was a Diels-Alder reaction to construct the E-ring with the desired stereochemistry. The overall strategy involved the initial construction of a highly functionalized E-ring precursor, followed by the attachment of the tryptamine moiety and subsequent ring closures.[10]

A simplified workflow of a representative total synthesis is depicted below.

Modern Synthetic Approaches

More recent synthetic strategies have focused on improving efficiency, stereoselectivity, and the ability to generate diverse analogues. Key advancements include:

-

Enantioselective Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions, such as the acyl-Pictet-Spengler reaction, has enabled the asymmetric synthesis of yohimbine.[11]

-

Convergent Synthesis: Strategies that involve the synthesis of key fragments of the molecule separately, followed by their coupling, often lead to more efficient routes.

-

Collective Total Synthesis: Recent work has focused on developing a unified strategy to access multiple stereoisomers of yohimbine alkaloids from a common intermediate. This approach allows for the efficient exploration of the chemical space and the generation of libraries of related compounds for biological screening.[5][16]

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions in the synthesis of this compound alkaloids, based on published literature.

Protocol 1: Enantioselective NHC-Catalyzed Dimerization and Amidation/N-Acyliminium Ion Cyclization (Scheidt, 2020) [2][13][15]

This protocol describes a key transformation in a concise, enantioselective synthesis of (−)-rauwolscine and (−)-alloyohimbane.

-

Step 1: NHC-Catalyzed Dimerization: To a solution of the starting enal in a suitable solvent (e.g., dichloromethane) is added an N-heterocyclic carbene (NHC) catalyst. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product, an enantioenriched lactone, is purified by column chromatography.

-

Step 2: Amidation/N-Acyliminium Ion Cyclization: The enantioenriched lactone is dissolved in a solvent such as toluene, and tryptamine is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. After formation of the amide, the reaction is cooled, and a Lewis acid (e.g., trifluoroacetic acid) is added to promote the N-acyliminium ion cyclization. The resulting tetracyclic product is purified by crystallization or column chromatography.

Protocol 2: Collective Total Synthesis via Pictet-Spengler/Amidation Cascade (Zhang, 2024) [5][16]

This protocol outlines a key step in a collective synthesis of stereoisomeric yohimbine alkaloids.

-

Step 1: Catalyst Preparation: A chiral phosphoric acid catalyst is prepared according to literature procedures.

-

Step 2: Cascade Reaction: To a solution of tryptamine and a pyrone-derived aldehyde in dioxane is added the chiral phosphoric acid catalyst. The reaction is stirred at a controlled temperature (e.g., 10 °C) until the starting materials are consumed. The reaction mixture is then concentrated, and the pentacyclic product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways of this compound Alkaloids

The diverse pharmacological effects of this compound alkaloids stem from their interactions with various neurotransmitter receptors and transporters.

Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[9][10][17] These receptors are primarily located on presynaptic nerve terminals and act as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine, leading to sympathomimetic effects.

Reserpine: VMAT Inhibition

Reserpine exerts its effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[5][7][8] VMAT2 is responsible for transporting monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles for storage and subsequent release. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals.[18]

Ajmalicine: α1-Adrenergic Receptor Antagonism

Ajmalicine acts as an antagonist of α1-adrenergic receptors.[14] These receptors are typically located on postsynaptic cells, particularly on smooth muscle cells of blood vessels. Activation of α1-adrenergic receptors by norepinephrine leads to vasoconstriction. By blocking these receptors, ajmalicine promotes vasodilation and can lower blood pressure.[19]

Conclusion

The this compound alkaloids represent a fascinating and pharmacologically important class of natural products. Their complex molecular architecture has challenged and inspired synthetic chemists for decades, leading to the development of innovative and powerful synthetic strategies. A thorough understanding of their structure, synthesis, and mechanism of action is crucial for the continued exploration of these compounds as potential therapeutic agents and as tools to probe complex biological systems. The ongoing advancements in synthetic chemistry promise to unlock even more efficient and versatile routes to these valuable molecules, paving the way for the discovery of new medicines with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for activation of both adrenergic and cholinergic nervous pathways by yohimbine, an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reserpine|VMAT2 Inhibitor|CAS 50-55-5 [benchchem.com]

- 19. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical Perspective on the Traditional Use of Yohimban: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of botanicals in traditional medicine provides a rich historical context and a valuable starting point for modern pharmacological research. Among these, the bark of the West and Central African tree, Pausinystalia johimbe, stands out for its long history of use, particularly for its effects on male vitality and as a general stimulant. The primary active constituents, a group of indole alkaloids collectively known as yohimban alkaloids, with yohimbine being the most notable, have been the subject of both traditional reverence and modern scientific scrutiny. This technical guide provides an in-depth historical perspective on the traditional use of this compound-containing plants, focusing on qualitative and quantitative data, traditional preparation methods, and the underlying pharmacological mechanisms as they are understood today.

Traditional Medicinal Uses of Pausinystalia johimbe Bark

Historically, the bark of P. johimbe was a cornerstone of traditional medicine in its native regions. Its applications were diverse, though its reputation was primarily built on its stimulant and aphrodisiac properties.

Primary Traditional Uses:

-

Aphrodisiac and Treatment for Erectile Dysfunction: This is the most well-documented traditional use. The bark was employed to enhance libido, improve sexual performance, and treat impotence.[1][2][3][4][5]

-

Stimulant: To combat fatigue and drowsiness, small amounts of the pulverized bark were consumed daily.[3] It was also used to increase the resilience of hunting dogs.

-

General Tonic: It was considered a general tonic to combat asthenia (physical weakness).[3]

Other Documented Traditional Uses:

-

Fever and Cough: Historically used in Western Africa for fevers and coughs.[2]

-

Pain Relief: A decoction of the bark was consumed to alleviate pelvic pain.[3]

-

Local Anesthetic: The bark was also utilized for its local anesthetic properties.

-

Hallucinogen: In some contexts, it was used for its psychoactive effects in rituals and ceremonies.[5][6]

-

Cardiovascular Applications: Traditional medicine practitioners used it to treat angina and hypertension.[7]

Quantitative Data on Traditional Use

Quantifying traditional dosages is inherently challenging due to a lack of standardized measurements and variations in practices. However, ethnobotanical records and modern interpretations of traditional preparations provide some insight. The following table summarizes available quantitative data.

| Traditional Use | Preparation Method | Dosage/Frequency | Notes | Source(s) |

| Aphrodisiac/Erectile Dysfunction | Decoction (Tea) | 1-2 grams of bark per 250 ml of water. | Consumed as a tea. | [8] |

| Aphrodisiac/Erectile Dysfunction | Tincture | 5-10 drops, three times daily. | This may represent a more modern interpretation of traditional use. | [1] |

| Physical and Sexual Asthenia | Pulverized Bark | A "small amount" eaten daily. | The exact quantity is not specified in historical records. | [3] |

| General Use | Chewing/Maceration | Not specified. | The bark was chewed directly or macerated in water. | [3] |

Experimental Protocols: Traditional Preparation Methods

The following protocols are based on descriptions of traditional preparation methods for P. johimbe bark. These are not standardized protocols but represent a synthesis of available information.

Protocol 1: Traditional Decoction (Tea)

Objective: To prepare a liquid extract of P. johimbe bark for oral consumption.

Materials:

-

Dried P. johimbe bark (1-2 grams)

-

Water (250 ml)

-

Heating vessel (e.g., saucepan)

-

Strainer

Methodology:

-

The dried bark is placed in the heating vessel.

-

Water is added to the vessel.

-

The mixture is heated over a low flame and brought to a simmer.

-

The decoction is allowed to simmer for 10-15 minutes.[8]

-

After simmering, the vessel is removed from the heat.

-

The liquid is strained to remove the bark particles.

-

The decoction is consumed while still hot. Honey or lemon could be added to improve the bitter taste.[8]

Protocol 2: Maceration

Objective: To create a cold-water infusion of P. johimbe bark.

Materials:

-

Pulverized P. johimbe bark

-

Water

-

Vessel for soaking

Methodology:

-

The pulverized bark is placed in the vessel.

-

Water is added to cover the bark.

-

The mixture is left to stand for a period of time (duration not specified in available sources) to allow for the extraction of active compounds.

-

The resulting liquid is consumed.

Protocol 3: Direct Consumption

Objective: Direct administration of the active compounds.

Materials:

-

Small pieces of P. johimbe bark or pulverized bark.

Methodology:

-

Small pieces of the bark are chewed directly.

-

Alternatively, a small amount of the pulverized bark is eaten.[3]

Signaling Pathways and Logical Relationships

The primary pharmacological activity of yohimbine, the main alkaloid in P. johimbe bark, is its function as an alpha-2 adrenergic receptor antagonist.[1][9] This antagonism is central to its physiological effects, particularly those related to erectile function.

Yohimbine's Antagonism of Alpha-2 Adrenergic Receptors

The following diagram illustrates the basic mechanism of yohimbine's action on a presynaptic neuron.

References

- 1. Yohimbe: ED Uses, Benefits, Side Effects, Warnings, Dosage [medicinenet.com]

- 2. Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Yohimbé [utep.edu]